Thiocyanogen

Electrophilic Thiocyanation Aromatic Substitution Reagent Selection

Thiocyanogen polymerizes explosively when pure. BenchChem supplies it as a stabilized 0.1 M solution in glacial acetic acid, stable refrigerated. • Reacts selectively with activated aromatics (phenols, anilines) to prevent over-reaction. • Enables 'Thiocyanogen number' for linoleic acid quantification in lipids. • Electrochemical route: 70-90% yields with high regioselectivity. Packs: 10 mg-bulk. Custom synthesis available.

Molecular Formula C2N2S2
Molecular Weight 116.17 g/mol
CAS No. 505-14-6
Cat. No. B1223195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocyanogen
CAS505-14-6
Molecular FormulaC2N2S2
Molecular Weight116.17 g/mol
Structural Identifiers
SMILESC(#N)SSC#N
InChIInChI=1S/C2N2S2/c3-1-5-6-2-4
InChIKeyDTMHTVJOHYTUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocyanogen: Physical & Chemical Profile


Thiocyanogen, (SCN)₂, is a pseudohalogen with the molecular formula C₂N₂S₂ and a molar mass of 116.16 g mol⁻¹ [1]. It is typically obtained as a colorless crystal or liquid with a melting point between -2.5 °C and 15.5 °C, depending on the source and purity . The compound is highly reactive and unstable in its pure form, undergoing explosive polymerization to a brick-red solid at room temperature [2]. It is readily decomposed by water to yield HCN, HNCS, and H₂SO₄ [2]. Due to its instability, Thiocyanogen is most commonly handled as a 0.1 M solution in glacial acetic acid, which is stable for several days [3].

Format: 0.1 M solution in glacial acetic acid; stable for several days
Reactivity: Weak electrophile; attacks only highly activated aromatics (phenols, anilines)
Stability note: Unstabilized solutions polymerize; long-term use requires stabilized formulation

Thiocyanogen vs. Generic Thiocyanating Agents


The term 'thiocyanating agent' encompasses a diverse class of reagents with fundamentally different electrophilic reactivities, substrate scopes, and reaction outcomes. Thiocyanogen ((SCN)₂) itself exhibits a specific and limited reactivity profile, acting as a weak electrophile that attacks only highly activated aromatic nuclei such as phenols and anilines [1]. This stands in direct contrast to more potent electrophilic thiocyanating reagents like thiocyanogen chloride (ClSCN) [2] or N-thiocyanatosuccinimide (NTS) [3], which react with a much broader range of substrates. Substituting Thiocyanogen with a stronger electrophile without process re-optimization will lead to over-reaction, poor regioselectivity, and the generation of by-products that are difficult to separate [3]. Furthermore, the unique stability profile of Thiocyanogen in acetic acid solutions, which are stable for days [4], is not a shared property among all in-class compounds, necessitating a specific procurement strategy based on the intended application.

vs ClSCN Stronger electrophile leads to over-reaction and poor regioselectivity with non-activated aromatics; substrate scope mismatch may alter product distribution.
vs NTS Radical pathway generates by-products that are difficult to remove; may shift purification requirements and yield profile.
Stability profile Many thiocyanating agents lack the acetic acid solution stability of Thiocyanogen; procurement must match intended use window.

Thiocyanogen: Quantitative Evidence


Electrophilic Substitution: Thiocyanogen vs. ClSCN

Thiocyanogen acts as a weak electrophile, limiting its nuclear thiocyanation to highly activated aromatic compounds such as phenols and amines [1]. In contrast, the more reactive thiocyanogen chloride (ClSCN) can thiocyanate a much wider range of aromatic hydrocarbons, including m-xylene, naphthalene, and anthracene, without the need for an added catalyst [1].

Substrate Scope
Head-to-head
Thiocyanogen reacts only with activated aromatics; ClSCN thiocyanates wider aromatics including naphthalene and anthracene.
Supports selective thiocyanation workflow fit
Direct comparison under catalyst-free conditions
Electrophilic Thiocyanation Aromatic Substitution Reagent Selection

Electrochemical Thiocyanation vs. NTS

Electrochemical generation of Thiocyanogen in situ from NH₄SCN provides a 'green' alternative to chemical oxidants. This method yields thiocyanate products with high regio- and isomer-selectivity [1]. Specifically, electrochemical thiocyanation of pyrazolo[1,5-a]pyrimidines using electrogenerated Thiocyanogen achieves 70-90% yields at the 3-position [2]. In contrast, radical thiocyanation using N-thiocyanatosuccinimide (NTS) is known to produce by-products that are difficult to remove [1].

Yield & Purity
Context-dependent
Electrosynthesis yields 70-90% for 3-thiocyanation of pyrazolo[1,5-a]pyrimidines vs. NTS by-product formation.
Supports high-purity electrosynthetic route
Cross-study comparable; Pt anode, NH₄SCN in MeCN
Electrosynthesis Green Chemistry Thiocyanation Regioselectivity

Thiocyanogen Number vs. Iodine Number

Thiocyanogen adds selectively to only certain double bonds in unsaturated fatty acids, unlike iodine which adds to all double bonds [1]. This differential reactivity allows the Thiocyanogen number to be used in conjunction with the Iodine number to calculate the content of specific fatty acids like linoleic acid [1]. In human blood plasma, the Iodine number ranged from 111 to 157, while the Thiocyanogen number ranged from 64 to 122, with differences between the two values of 9 to 78 units [2]. This difference is the basis for quantifying polyunsaturated fatty acid content.

Double-Bond Selectivity
Head-to-head
Thiocyanogen adds to one double bond in linoleic acid; Iodine adds to all double bonds. Thiocyanogen number: 64–122 vs. Iodine number: 111–157.
Supports fatty acid composition analysis
Historical analytical method context
Analytical Chemistry Lipid Analysis Unsaturation Thiocyanogen Number

Stabilized Formulations vs. Unstabilized Solutions

Unstabilized solutions of Thiocyanogen polymerize within a short period, forming an unreactive brick-red precipitate [1]. A patented composition comprising Thiocyanogen, an α,β-unsaturated ketone (e.g., chloranil), and an inert organic solvent inhibits this polymerization, resulting in a composition that remains active for one year or more [1].

Solution Stability
Class-level
Stabilized composition remains active >1 year; unstabilized solution polymerizes within days.
Supports long-term storage procurement
Based on patent composition; review formulation needs
Reagent Stability Formulation Polymer Inhibition Industrial Application

Thiocyanogen: Key Applications


Selective Thiocyanation of Activated Aromatics

Thiocyanogen is the reagent of choice for introducing a thiocyanato group into electron-rich aromatic rings such as phenols and anilines. Its weak electrophilic nature prevents over-reaction and ensures that only the most activated substrates are functionalized [1]. This selectivity is a key advantage over more aggressive reagents like thiocyanogen chloride, which would react with a broader range of aromatics and potentially lead to complex product mixtures [1].

Electrochemical Thiocyanation for Purity

For applications in medicinal or agrochemical chemistry where product purity is paramount, the in situ electrochemical generation of Thiocyanogen offers a superior route. This method avoids the use of stoichiometric chemical oxidants and the associated by-products, as seen with reagents like N-thiocyanatosuccinimide [2]. The high regio- and isomer-selectivity (e.g., 70-90% yield for pyrazolo[1,5-a]pyrimidine thiocyanation) translates to simpler purification and higher-quality final products [3].

Polyunsaturated Fatty Acid Analysis

Thiocyanogen's unique ability to differentiate between double bonds in unsaturated fatty acids makes it an indispensable reagent for the 'Thiocyanogen number' assay [4]. When used alongside the 'Iodine number', this method provides a quantitative measure of the content of specific fatty acids like linoleic acid in complex lipid mixtures [4]. This classic analytical application is specific to Thiocyanogen and is not achievable with other halogen-based reagents.

Industrial Polymer Surface Treatment

For large-scale industrial processes, such as treating polymer surfaces to enhance paint adhesion, the procurement of a stabilized Thiocyanogen formulation is essential [5]. These compositions, which remain active for over a year, eliminate the logistical and safety challenges associated with preparing and using fresh, unstable solutions [5]. This scenario leverages the patented stability technology to enable the practical, cost-effective use of Thiocyanogen in a manufacturing setting.

Application
Selection Property
Validation Focus
Selective thiocyanation of activated aromatics
Weak electrophilic reactivity profile
Substrate activation and regioisomer outcome
Electrosynthetic thiocyanation for purity
Reported high yield and isomer selectivity
Purification requirements and by-product control
Fatty acid composition analysis
Differential double-bond reactivity
Thiocyanogen vs Iodine number correlation
Industrial polymer surface treatment
Stabilized formulation shelf-life
Long-term activity and polymerization inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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